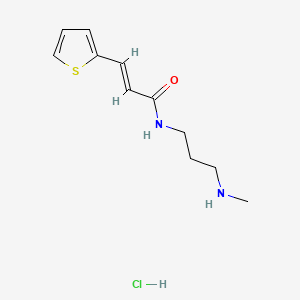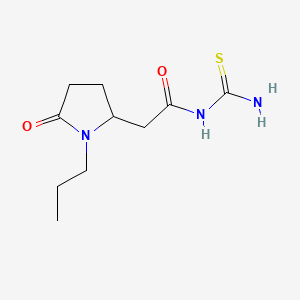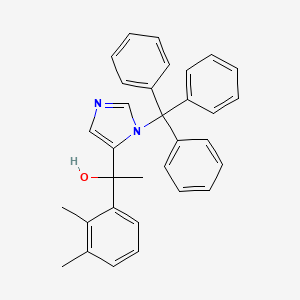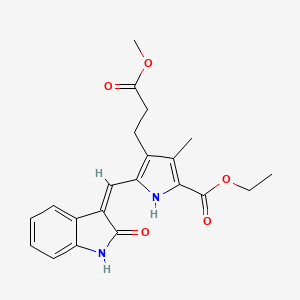
(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride” often belong to the class of organic compounds known as carbodiimides . These are organic compounds containing a functional group with the general structure R-N=C=N-R’, where R and R’ can be a variety of atoms and groups of atoms . Carbodiimides are used in peptide and nucleotide synthesis as they can activate carboxyl or phosphate groups .
Synthesis Analysis
The synthesis of similar compounds often involves the use of coupling agents for the activation of carboxyl or phosphate groups . For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a commonly used coupling agent . The synthesis process typically involves a condensation reaction .Molecular Structure Analysis
The molecular structure of such compounds would typically consist of a carbodiimide core, with various functional groups attached. The exact structure would depend on the specific R and R’ groups mentioned earlier .Chemical Reactions Analysis
Carbodiimides, such as EDC, are generally utilized as carboxyl activating agents for amide bonding with primary amines . They can also react with phosphate groups .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-N-[3-(methylamino)propyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c1-12-7-3-8-13-11(14)6-5-10-4-2-9-15-10;/h2,4-6,9,12H,3,7-8H2,1H3,(H,13,14);1H/b6-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRKTVAQIKBFFI-IPZCTEOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)C=CC1=CC=CS1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCCNC(=O)/C=C/C1=CC=CS1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-Methylaminopropyl)-2-thiopheneacrylamide Hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomer](/img/no-structure.png)





![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)
![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8](/img/structure/B565589.png)